molecular formula C27H19N5O4S B11602910 2-[(3Z)-3-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]-N-phenylacetamide

2-[(3Z)-3-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]-N-phenylacetamide

Cat. No.: B11602910
M. Wt: 509.5 g/mol
InChI Key: MCUXKGLOKOOIOY-FCQUAONHSA-N
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Description

2-[(3Z)-3-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of thiazolotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazole derivatives, and phenylacetamide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3Z)-3-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxo derivatives, while substitution reactions may yield various substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolotriazole derivatives and indole derivatives. These compounds may share similar structural features and biological activities.

Uniqueness

The uniqueness of 2-[(3Z)-3-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]-N-phenylacetamide lies in its specific structural arrangement and the presence of functional groups that confer unique chemical and biological properties.

Properties

Molecular Formula

C27H19N5O4S

Molecular Weight

509.5 g/mol

IUPAC Name

2-[(3Z)-3-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C27H19N5O4S/c1-36-18-13-11-16(12-14-18)24-29-27-32(30-24)26(35)23(37-27)22-19-9-5-6-10-20(19)31(25(22)34)15-21(33)28-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,28,33)/b23-22-

InChI Key

MCUXKGLOKOOIOY-FCQUAONHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=CC=C6)/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)NC6=CC=CC=C6)SC3=N2

Origin of Product

United States

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